![molecular formula C10H10N2O2 B064990 Ethyl 1H-benzo[d]imidazole-7-carboxylate CAS No. 167487-83-4](/img/structure/B64990.png)

Ethyl 1H-benzo[d]imidazole-7-carboxylate

Overview

Description

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a compound with the CAS Number: 167487-83-4 and a molecular weight of 190.2 . It has the IUPAC name ethyl 1H-benzimidazole-7-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves the reaction of 1H-benzimidazole-4-carboxylic acid in ethanol combined with saturated ethanolic hydrochloric acid solution and refluxed for 15 hours .

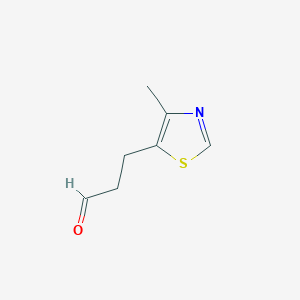

Molecular Structure Analysis

The molecular structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate is represented by the linear formula C10H10N2O2 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Imidazole, the core structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate, is known to show both acidic and basic properties . It is highly soluble in water and other polar solvents .

Physical And Chemical Properties Analysis

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a solid at room temperature . It has a boiling point of 417.6°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Benzimidazoles, including Ethyl 1H-benzo[d]imidazole-7-carboxylate, are classified as a category of heterocyclic compounds. Molecules having benzimidazole motifs show promising utility in organic and scientific studies . They are structurally similar to and can evidently take the place of nucleotides, i.e., the adenine base of the DNA . This feature has been substantially utilized in drug synthesis and medicinal chemistry, showing a huge variety of organic and scientific applications .

Antioxidant Activity

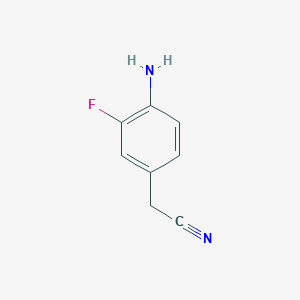

A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The DFT study and antioxidant activity were investigated for benzo[d]imidazole derivatives . Compound 2a exhibited the highest antioxidant activity among the tested compounds .

Eco-Friendly Synthesis

The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst . The superiorities of this procedure are high yield of product, low amounts of catalyst, and short reaction time .

Catalysis for Carbonylation Reactions

Benzimidazolylacetate metal complexes, which can be synthesized by reacting Co (II), Ni (II), Zn (II), Cd (II) salts with ethyl 2-benzimidazolecarboxylate and ethyl 2-benzimidazolylacetate , were evaluated as catalysts for the synthesis of phenylacetic acid . These complexes showed enhanced thermal stability and easy recovery from the reaction mixture .

Synthesis of Functional Molecules

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Supramolecular Assemblies

Applications of benzimidazole derivatives include supramolecular assemblies with interesting properties and with a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Mechanism of Action

Target of Action

Ethyl 1H-benzo[d]imidazole-7-carboxylate, also known as Ethyl 4-Benzimidazolecarboxylate, is a compound that belongs to the class of benzimidazoles Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some benzimidazole derivatives inhibit the polymerization of tubulin into microtubules, a critical process in cell division, thereby exhibiting antitumor activity .

Biochemical Pathways

For instance, some benzimidazole derivatives can inhibit DNA synthesis, disrupt energy metabolism, or interfere with protein synthesis .

Pharmacokinetics

Benzimidazole compounds are generally known for their good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Benzimidazole derivatives are known to induce various cellular responses, such as cell cycle arrest, apoptosis, or autophagy, depending on their specific biological activity .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of benzimidazole compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIROFVBTDWNLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30525099 | |

| Record name | Ethyl 1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167487-83-4 | |

| Record name | Ethyl 1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)

![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)

![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)